Josamycin Demonstrates Superior Activity Against Erythromycin-Resistant Staphylococcus aureus Relative to Clarithromycin and Roxithromycin
In a direct in vitro study of 246 clinical erythromycin-resistant staphylococcal isolates, josamycin inhibited 57% of erythromycin-resistant S. aureus strains at an MIC breakpoint of 2 mg/L, compared to 25% for clarithromycin and 11.6% for roxithromycin [1]. Among erythromycin-resistant coagulase-negative staphylococci, josamycin inhibited 13.3% of strains, versus 10.7% for clarithromycin and 9.3% for roxithromycin at the same MIC of 2 mg/L [2]. This establishes a quantifiable retention of activity against resistant strains where 14-membered comparators show markedly reduced efficacy.
| Evidence Dimension | Percentage of erythromycin-resistant S. aureus strains inhibited at MIC ≤ 2 mg/L |
|---|---|
| Target Compound Data | 57% inhibition |
| Comparator Or Baseline | Clarithromycin: 25%; Roxithromycin: 11.6% |
| Quantified Difference | Josamycin inhibits 2.28-fold more strains than clarithromycin and 4.9-fold more than roxithromycin |
| Conditions | In vitro susceptibility testing of 246 clinical isolates from six Austrian hospitals; MIC breakpoint 2 mg/L |
Why This Matters
This demonstrates josamycin's differentiated utility in scenarios involving macrolide-resistant staphylococci, which cannot be met by substituting clarithromycin or roxithromycin.
- [1] Guggenbichler JP, Allerberger F, Dierich MP. Antimicrobial activity of josamycin against erythromycin-resistant staphylococci as compared to roxythromycin and clarithromycin. Infection. 1993;21(4):259-261. View Source
- [2] Guggenbichler JP, Allerberger F, Dierich MP. Antimikrobielle Wirksamkeit von Josamycin gegen erythromycinresistente Staphylokokken im Vergleich mit Roxithromycin und Clarithromycin. Infection. 1993;21(4):259-261. View Source
